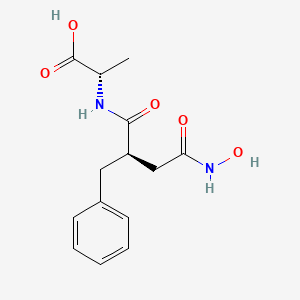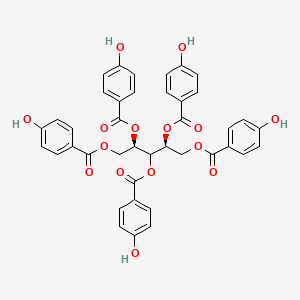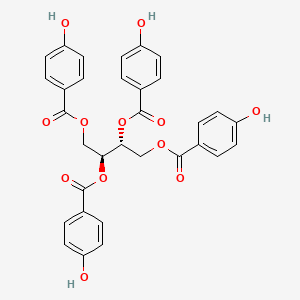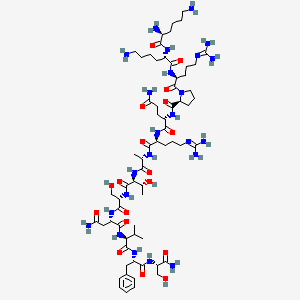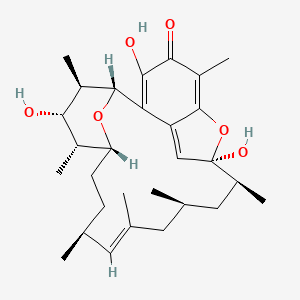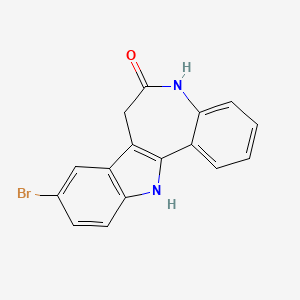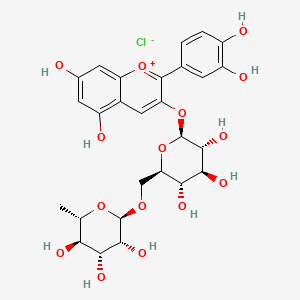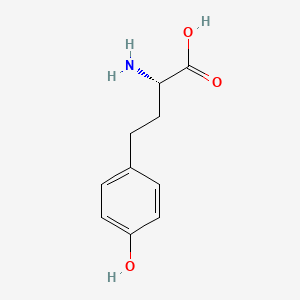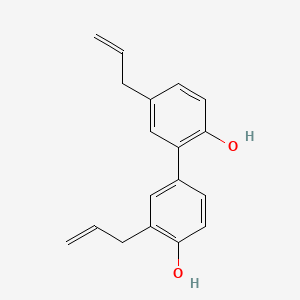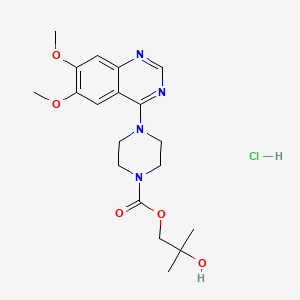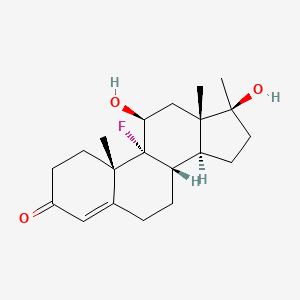
氟甲睾酮
描述
氟甲睾酮是一种合成雄激素类固醇,常见品牌名为Halotestin和Ultandren。它最早于1956年被描述,并于1957年开始用于医疗。 该化合物用于治疗男性睾酮水平低下、男孩青春期延迟、女性乳腺癌和贫血 。 氟甲睾酮口服使用,具有强烈的雄激素作用和中等程度的合成代谢作用 .
作用机制
氟甲睾酮通过与存在于各种组织中的雄激素受体结合发挥作用。这种结合导致雄激素受体介导的途径激活,从而导致蛋白质合成增加和蛋白质分解代谢减少。 该化合物还影响氮、钠、钾和磷的保留,有助于其合成代谢作用 .
类似化合物:
睾酮: 具有类似合成代谢和雄激素作用的天然雄激素。
甲睾酮: 一种与氟甲睾酮类似的合成雄激素,但效力和副作用谱不同。
奥沙特龙: 另一种具有不同结构和临床应用的合成合成代谢类固醇。
氟甲睾酮的独特性: 氟甲睾酮以其强烈的雄激素作用和中等程度的合成代谢作用而独树一帜,使其特别适用于产生男性化。 它与雄激素受体强烈的结合能力和口服生物利用度也使其与其他类似化合物区别开来 .
科学研究应用
氟甲睾酮在科学研究中有着广泛的应用:
化学: 作为分析化学中研究甾体结构和反应的参考化合物。
生物学: 研究其对细胞过程和基因表达的影响。
医学: 用于治疗激素相关疾病的临床试验,如性腺功能减退症和乳腺癌.
工业: 用于开发新的药物制剂和药物递送系统.
生化分析
Biochemical Properties
Fluoxymesterone plays a significant role in biochemical reactions by binding to androgen receptors. This interaction leads to the retention of nitrogen, sodium, potassium, and phosphorus, and increases protein anabolism while decreasing amino acid catabolism . Fluoxymesterone interacts with various enzymes and proteins, including androgen receptors, which are crucial for its anabolic and androgenic effects . The binding of fluoxymesterone to these receptors influences the synthesis of proteins, either increasing or decreasing their production .
Cellular Effects
Fluoxymesterone affects various types of cells and cellular processes by attaching itself to androgen receptors. This interaction influences cell function by altering protein synthesis, which can lead to an increase or decrease in the production of specific proteins . Fluoxymesterone impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects in conditions like hypogonadism and breast cancer . The compound’s ability to modulate protein synthesis is essential for its role in promoting muscle growth and development .
Molecular Mechanism
At the molecular level, fluoxymesterone exerts its effects by binding to androgen receptors, which are part of the cell’s machinery involved in protein synthesis . This binding interaction leads to changes in gene expression, resulting in the production of proteins that promote anabolic and androgenic effects . Fluoxymesterone’s mechanism of action involves the inhibition or activation of specific enzymes, contributing to its therapeutic benefits . The compound’s ability to modulate protein synthesis is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluoxymesterone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that fluoxymesterone can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to fluoxymesterone can lead to sustained changes in cellular function, including alterations in protein synthesis and cellular metabolism .
Dosage Effects in Animal Models
The effects of fluoxymesterone vary with different dosages in animal models. At low doses, fluoxymesterone promotes anabolic effects, such as increased muscle mass and strength . At high doses, the compound can cause toxic or adverse effects, including liver damage and cardiovascular side effects . Threshold effects have been observed, where the benefits of fluoxymesterone plateau at certain dosages, and further increases in dosage do not lead to additional therapeutic benefits .
Metabolic Pathways
Fluoxymesterone is involved in several metabolic pathways, primarily in the liver. The compound undergoes 6β-hydroxylation, 5α- and 5β-reduction, 3α- and 3β-keto-oxidation, and 11β-hydroxy-oxidation . These metabolic processes result in the formation of active metabolites, such as 5α-dihydrofluoxymesterone and 11-oxofluoxymesterone . Fluoxymesterone’s interaction with hepatic enzymes is crucial for its metabolism and elimination from the body .
Transport and Distribution
Fluoxymesterone is transported and distributed within cells and tissues through its interaction with androgen receptors and other transport proteins . The compound’s ability to bind to these receptors facilitates its localization and accumulation in specific tissues, such as muscle and liver . Fluoxymesterone’s distribution is influenced by its binding affinity to transport proteins, which play a role in its therapeutic effects .
Subcellular Localization
Fluoxymesterone’s subcellular localization is primarily within the cytoplasm, where it interacts with androgen receptors . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects . Fluoxymesterone’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its proper function .
准备方法
合成路线和反应条件: 氟甲睾酮的制备涉及多个步骤,从11alpha羟基-4-雄烯-3,17-二酮 (11alpha羟基-4AD) 开始。合成路线包括:
在第9位和第11位脱水: .
保护第3位的酮基: .
第17位的格氏反应: .
第3位保护基的水解: 得到中间体.
工业生产方法: 氟甲睾酮的工业生产遵循类似的合成路线,但规模更大,确保高纯度和高产率。 该过程涉及对反应条件的精确控制,如温度、压力和pH值,以优化生产 .
化学反应分析
反应类型: 氟甲睾酮会发生各种化学反应,包括:
氧化: 将羟基转化为酮。
还原: 将酮还原为羟基。
取代: 用其他官能团取代官能团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 被频繁使用。
取代: 卤化反应通常使用如亚硫酰氯 (SOCl2) 和三溴化磷 (PBr3) 等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氟甲睾酮的氧化可以生成11-氧氟甲睾酮 .
相似化合物的比较
Testosterone: The natural androgen hormone with similar anabolic and androgenic effects.
Methyltestosterone: A synthetic androgen similar to fluoxymesterone but with different potency and side effect profiles.
Oxandrolone: Another synthetic anabolic steroid with a different structure and clinical applications.
Uniqueness of Fluoxymesterone: Fluoxymesterone is unique due to its strong androgenic effects and moderate anabolic effects, making it particularly useful for producing masculinization. Its ability to bind strongly to androgen receptors and its oral bioavailability also distinguish it from other similar compounds .
属性
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRFCQOZQXIBAB-RBZZARIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033512 | |
| Record name | Fluoxymestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in pyridine; slightly soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water, ether, benzene, hexanes, 4.52e-02 g/L | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fluoxymesterone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, fluoxymesterone binds to the androgen receptor. It produces retention of nitrogen, sodium, potassium, and phosphorus; increases protein anabolism; decreases amino acid catabolism and decreased urinary excretion of calcium. The antitumour activity of fluoxymesterone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production., Androgens are highly lipid-soluble and enter cells of target tissues by passive diffusion. Testosterone or 5-alpha-dihydrotestosterone (DHT), a metabolite produced from testosterone by the enzyme 5-alpha-reductase, binds to an intracellular androgen receptor. The hormone receptor complex translocates into the nucleus and attaches to specific hormone receptor elements on the chromosome to initiate or suppress transcription and protein synthesis. Testosterone can produce estrogenic effects as a result of its conversion to estrogen. /Androgens/, Exogenous administration of androgens inhibits the release of endogenous testosterone via feedback inhibition of pituitary luteinizing hormone (LH). Following administration of large doses of exogenous androgens, spermatogenesis also may be suppressed as a result of feedback inhibition of pituitary follicle-stimulating hormone (FSH). Androgens reportedly stimulate the production of erythrocytes, apparently by enhancing the production of erythropoietic stimulating factor. /Androgens/ | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Inactive ingredients in pharmaceutical tablets: calcium stearate, corn starch, FD&C yellow no 5, lactose, sorbic acid, sucrose, tragacanth...in addition, FD&C yellow no 6 ... FD&C no 2 | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, WHITE SOLID, White or practically white crystalline powder | |
CAS No. |
76-43-7 | |
| Record name | Fluoxymesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoxymesterone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fluoxymesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | fluoxymesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoxymestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoxymesterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOXYMESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JU12S4YFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
About 240 °C with some decomposition, 270 °C | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


